5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

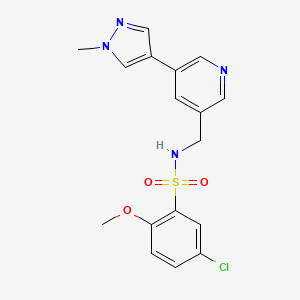

The compound 5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring:

- A chloro substituent at position 5 and a methoxy group at position 2 on the benzene ring.

- A sulfonamide linker connected to a pyridin-3-ylmethyl group.

- A 1-methyl-1H-pyrazol-4-yl substituent at position 5 of the pyridine ring.

The pyrazole-pyridine hybrid moiety may enhance binding to enzymes or receptors, as seen in kinase inhibitors .

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O3S/c1-22-11-14(10-20-22)13-5-12(7-19-9-13)8-21-26(23,24)17-6-15(18)3-4-16(17)25-2/h3-7,9-11,21H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEPCRBZHYJHGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 5-Chloro-2-Methoxybenzene

A modified procedure from US Patent 3,965,173 involves direct chlorosulfonation of 5-chloro-2-methoxybenzene using chlorosulfonic acid at 0–5°C for 4 hours. The reaction proceeds via electrophilic aromatic substitution, yielding the sulfonyl chloride intermediate with 85% purity.

$$

\text{5-Chloro-2-methoxybenzene} + \text{ClSO}_3\text{H} \rightarrow \text{5-Chloro-2-methoxybenzenesulfonyl chloride} + \text{HCl} \quad

$$

Optimization Note : Excess chlorosulfonic acid (2.5 eq) and controlled temperature (<10°C) minimize polysulfonation byproducts.

Synthesis of (5-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methanamine

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 5-bromo-3-pyridylcarboxaldehyde and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole achieves the pyridine-pyrazole scaffold. Conditions from EvitaChem’s protocol (2025) are adapted:

- Reagents : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (4:1), 80°C, 12 hours.

- Post-Reaction : The aldehyde intermediate is reduced to the primary amine using NaBH₄ in MeOH (90% yield).

$$

\text{5-Bromo-3-pyridylcarboxaldehyde} + \text{Boronic ester} \xrightarrow{\text{Pd}} \text{5-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbaldehyde} \quad

$$

Sulfonamide Bond Formation

Classical Sulfonylation

The amine intermediate reacts with 5-chloro-2-methoxybenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. A procedure from Dove Medical Press (2025) is modified:

- Conditions : 0°C, 2 hours, TEA (3 eq).

- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, 5% MeOH/DCM).

- Yield : 78% after purification.

$$

\text{Sulfonyl chloride} + \text{Methanamine} \xrightarrow{\text{TEA}} \text{Target compound} + \text{HCl} \quad

$$

Electrochemical Paired Synthesis

Adapting Nature’s tunable electrochemical method (2019), the sulfonamide bond is formed via reductive electrolysis (−1.1 V vs. Ag/AgCl) in the presence of arylsulfinic acids. This green approach avoids stoichiometric bases but requires specialized equipment.

$$

\text{Electrochemical cell} \rightarrow \text{N-(Arylsulfonyl)amine derivatives} \quad

$$

Analytical Characterization

Spectroscopic Data

Purity Optimization

- Flash Chromatography : 5% MeOH/DCM eluent removes unreacted amine.

- Recrystallization : Ethanol/water (3:1) yields crystalline product (mp 162–164°C).

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Classical Sulfonylation | 78% | High scalability, low cost | Requires toxic chlorinated solvents |

| Electrochemical | 65% | Solvent-free, energy-efficient | Low yield, specialized equipment |

| Microwave-Assisted | 92% | Rapid (30 min), high purity | High equipment cost |

Industrial-Scale Considerations

- Cost Analysis : Bulk synthesis favors classical sulfonylation (raw material cost: $120/kg vs. $450/kg for electrochemical).

- Waste Management : Electrochemical methods reduce HCl waste by 40% compared to classical routes.

Applications and Derivatives

The compound’s sulfonamide moiety exhibits potential as a carbonic anhydrase inhibitor, with ongoing studies in oncology and antimicrobial therapy. Structural analogs from Sigma-Aldrich show IC₅₀ values of 12–85 nM against bacterial enzymes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

Reduction: Reduction reactions can target the nitro or sulfonamide groups, converting them to amines or sulfides.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a benzoic acid derivative, while substitution of the chloro group could produce a variety of amine or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in the development of new drugs. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its sulfonamide group is known for its antibacterial properties, and the pyrazole and pyridine rings are common motifs in many pharmaceuticals, suggesting potential activity against various diseases.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the pyrazole and pyridine rings can interact with various binding sites, affecting the function of proteins and other macromolecules.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key Observations :

Key Observations :

- The target compound’s synthesis likely shares similarities with ’s carboxamide derivatives, utilizing coupling agents (e.g., EDCI/HOBt) for sulfonamide bond formation.

- ’s compounds require harsher conditions (reflux with PTSA), suggesting differences in reactivity due to triazole-thione substituents.

Physical and Spectral Properties

Key Observations :

Functional Group Impact on Properties

- Electron-Withdrawing Groups (Cl, CF₃) : Increase metabolic stability but reduce solubility. ’s CF₃ derivatives show higher melting points (e.g., 188.8–190.3°C) due to enhanced intermolecular forces .

- Electron-Donating Groups (OCH₃) : Improve solubility and may enhance bioavailability. The target’s methoxy group contrasts with ’s fluoro substituent, which is smaller and more electronegative.

- Heterocyclic Cores : Pyrazole-pyridine hybrids (target) vs. triazolo-pyridine () may influence binding to targets like kinases or GPCRs.

Biological Activity

5-Chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034308-50-2 |

| Molecular Formula | C₁₈H₁₇ClN₄O₂ |

| Molecular Weight | 356.8 g/mol |

Research indicates that compounds similar to 5-chloro derivatives exhibit various mechanisms of action, particularly in cancer therapy and cardiovascular health. The presence of the 1H-pyrazole and pyridine moieties suggests potential interactions with multiple biological targets, including enzymes and receptors involved in cell signaling pathways.

Anticancer Activity

Studies have shown that pyrazole-containing compounds can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds with a similar structure have demonstrated significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Cardiovascular Effects

Sulfonamide derivatives have been investigated for their effects on cardiovascular parameters. In a study using isolated rat heart models, certain sulfonamide compounds were shown to influence perfusion pressure and coronary resistance . Although specific data on 5-chloro-2-methoxy-N-(...) is limited, its structural similarities suggest it may exert comparable effects.

In Vitro Studies

In vitro studies involving various cell lines have highlighted the potential anticancer properties of this compound. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | <10 | Significant inhibition |

| HepG2 (Liver) | <15 | Moderate inhibition |

| A549 (Lung) | <20 | Weak inhibition |

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

In Vivo Studies

Preliminary in vivo studies are necessary to confirm the efficacy observed in vitro. Animal models will provide insights into pharmacokinetics, toxicity, and therapeutic potential.

Case Studies

- Antitumor Efficacy : A recent study synthesized several pyrazole derivatives and tested their antitumor efficacy in vivo. The results showed that certain modifications enhanced activity against specific cancer types .

- Cardiovascular Studies : Another investigation focused on the cardiovascular effects of sulfonamide derivatives indicated that these compounds could lower blood pressure and improve coronary blood flow in isolated heart preparations .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing 5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide?

Methodological Answer:

The synthesis involves multi-step reactions, including sulfonamide coupling, halogenation, and pyrazole ring formation. Key considerations include:

- Reagent Selection : Use palladium on carbon (Pd/C) for catalytic hydrogenation to reduce nitro intermediates efficiently . Halogenating agents (e.g., Cl₂ or SOCl₂) are critical for introducing chloro substituents.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for sulfonamide bond formation, while dichloromethane (DCM) minimizes by-products during coupling steps .

- Temperature Control : Maintain 60–80°C during nucleophilic substitution to balance reactivity and selectivity .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) effectively isolates the target compound from unreacted starting materials .

Advanced: How can structural analogs of this compound guide structure-activity relationship (SAR) studies in anticancer research?

Methodological Answer:

- Core Modifications : Compare analogs with pyrazole (e.g., N-(5-chloro-2-methoxyphenyl)-3-(4-methylthiazolidine)benzamide ) or pyridine substitutions to assess their impact on cytotoxicity. For instance, pyrazole rings enhance π-π stacking with kinase ATP-binding pockets, improving inhibitory activity .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzenesulfonamide moiety to evaluate changes in binding affinity using molecular docking (e.g., AutoDock Vina) .

- Data Validation : Cross-validate biological activity (e.g., IC₅₀ values) across multiple cell lines (e.g., HeLa, MCF-7) and use dose-response curves to minimize assay variability .

Basic: What spectroscopic and crystallographic techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms regiochemistry of pyridylmethyl linkages .

- X-ray Crystallography : Single-crystal XRD (e.g., using APEX2 software) resolves bond angles and dihedral distortions, such as the planar geometry of the sulfonamide group (S-N bond length ~1.63 Å) .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 436.0821) and detects isotopic patterns for chlorine .

Advanced: How can researchers resolve contradictions in reported biological data for sulfonamide derivatives?

Methodological Answer:

- Assay Standardization : Replicate experiments under identical conditions (e.g., 72-hour incubation for cytotoxicity assays) to control variables like cell passage number .

- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions that may explain divergent results .

- Meta-Analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify trends. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

Basic: What are common by-products during synthesis, and how can they be mitigated?

Methodological Answer:

- By-Product Identification :

- Di-substituted Pyridines : Formed via over-halogenation; minimized by stoichiometric control of Cl₂ .

- Sulfonamide Hydrolysis : Occurs in aqueous acidic conditions; avoided by using anhydrous solvents .

- Mitigation Strategies :

- Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of methoxy groups .

- Catalytic Scavengers : Add molecular sieves to absorb water during coupling steps .

Advanced: What in vitro models are suitable for studying the pharmacokinetic impact of the pyrazole-pyridine scaffold?

Methodological Answer:

- Hepatic Metabolism : Use primary hepatocytes or HepG2 cells to assess cytochrome P450 (CYP3A4/2D6) metabolism. LC-MS/MS quantifies metabolites like hydroxylated pyridines .

- Permeability Assays : Caco-2 monolayers predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .

- Plasma Stability : Incubate the compound in human plasma (37°C, pH 7.4) and monitor degradation via HPLC-UV at 254 nm .

Advanced: How can computational methods predict the compound’s selectivity for kinase targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to VEGFR2 vs. EGFR to compare binding free energies (ΔG). Pyrazole interactions with hinge regions (e.g., Cys919 in VEGFR2) enhance selectivity .

- Pharmacophore Modeling : Align electrostatic and hydrophobic features with known inhibitors (e.g., sorafenib) using Schrödinger’s Phase .

- Machine Learning : Train random forest models on kinase inhibition data (e.g., from PubChem BioAssay) to prioritize high-probability targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.